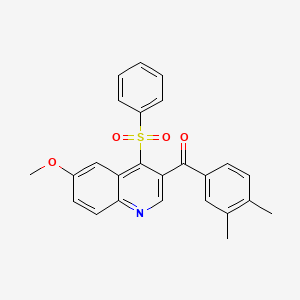

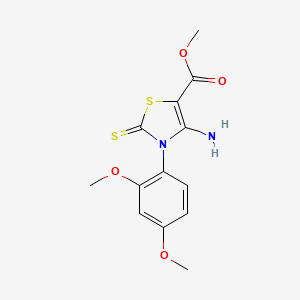

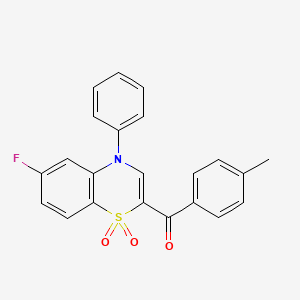

(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone is a derivative of the tetrahydroquinoline (THQ) moiety . It was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes . These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Molecular Structure Analysis

The molecular formula of(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone is C25H21NO3S . The average mass is 415.504 Da and the monoisotopic mass is 415.124207 Da .

Scientific Research Applications

Chemical Synthesis and Properties

- The study by Shindo et al. (1989) details the formation and properties of cyclohepta[b]quinoxalines, which share structural similarities with quinoline derivatives. This research demonstrates the intricate reactions involved in synthesizing complex quinoline structures, hinting at the diverse chemical manipulations possible with compounds like "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone" (Shindo, Ishikawa, & Nozoe, 1989).

Advanced Material Development

- A novel difluoro aromatic ketone monomer was developed to prepare poly(arylene ether sulfone)s (PAES) bearing pendant groups. This study by Shi et al. (2017) is an example of how complex ketones are foundational in creating materials with specific properties such as hydroxide conductivity and alkaline stability, relevant to energy and environmental applications (Shi et al., 2017).

Biological Activity and Drug Synthesis

- The synthesis of metabolites related to ethyl quinoline carboxylate demonstrates the utility of complex quinolines in generating biologically active compounds, as explored by Mizuno et al. (2006). Such research underscores the potential of "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone" derivatives in drug development and understanding drug metabolism (Mizuno et al., 2006).

Novel Fluorophores

- Hirano et al. (2004) discovered a novel fluorophore with strong fluorescence across a wide pH range, derived from a quinolone structure similar to that of "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone". This highlights the compound's potential in biomedical analysis and fluorescent labeling, offering insights into new diagnostic tools and research methodologies (Hirano et al., 2004).

properties

IUPAC Name |

[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4S/c1-16-9-10-18(13-17(16)2)24(27)22-15-26-23-12-11-19(30-3)14-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBDFQFRBORIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

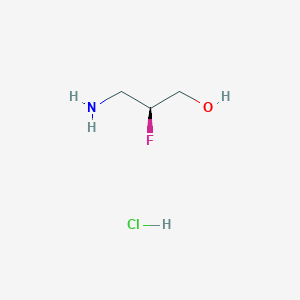

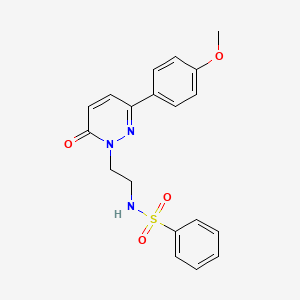

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)

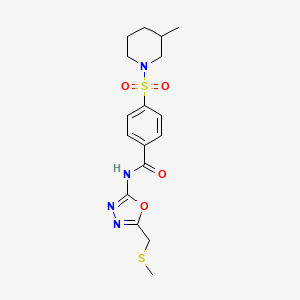

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

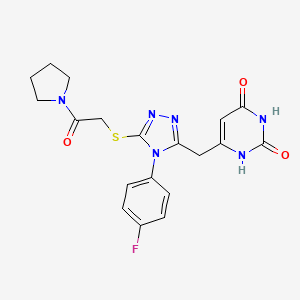

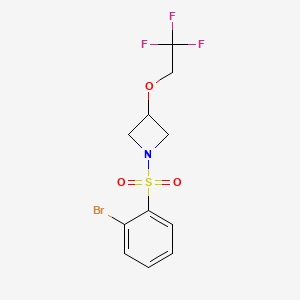

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)